2-(1,3,5-triazin-2-yl)ethan-1-ol
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Overview
Description
2-(1,3,5-Triazin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C5H7N3O. It is a derivative of triazine, a heterocyclic compound containing three nitrogen atoms in a six-membered ring. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,5-triazin-2-yl)ethan-1-ol typically involves the reaction of 1,3,5-triazine derivatives with ethylene oxide or ethylene glycol under controlled conditions. One common method is the nucleophilic substitution reaction where a triazine derivative reacts with ethylene oxide in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1,3,5-Triazin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
2-(1,3,5-Triazin-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-(1,3,5-triazin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby altering the enzyme’s function. This interaction can lead to various biological effects, including antiviral or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol: Similar in structure but contains additional amino groups.
2-Amino-1,3,5-triazine: Lacks the ethan-1-ol group but shares the triazine core structure
Uniqueness
2-(1,3,5-Triazin-2-yl)ethan-1-ol is unique due to its specific functional groups that allow for diverse chemical reactions and applications. Its hydroxyl group provides additional reactivity compared to other triazine derivatives, making it a valuable compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
4718-97-2 |
---|---|
Molecular Formula |
C5H7N3O |
Molecular Weight |
125.1 |
Purity |
95 |
Origin of Product |
United States |
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